
GPR40 Activator 1
Übersicht
Beschreibung
GPR40 Activator 1 is a compound that acts as an agonist for the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in enhancing insulin secretion in response to elevated glucose levels. This compound has shown potential in the treatment of type 2 diabetes by improving glucose homeostasis and insulin sensitivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GPR40 Activator 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of alkyne and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the final product . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in an appropriate solvent such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GPR40-Aktivator 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu liefern.
Substitution: GPR40-Aktivator 1 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach den beteiligten funktionellen Gruppen, umfassen aber oft die Verwendung von Katalysatoren und geeigneten Lösungsmitteln.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu einfacheren, hydrierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Type II Diabetes Management
GPR40 Activator 1 has shown promise in improving glycemic control in various preclinical models. For instance, studies have demonstrated that administration of GPR40 agonists leads to enhanced insulin secretion and improved glucose tolerance in rodent models, such as high-fat diet-induced obesity and streptozotocin-induced diabetes . The unique mechanism of action allows for effective management of blood glucose levels without causing hypoglycemia, making it an attractive target for therapeutic development.
Key Findings:
- Increased Insulin Secretion: GPR40 activation significantly boosts insulin release from pancreatic β-cells when glucose levels are elevated .
- Improved Glucose Tolerance: GPR40 agonists have been shown to enhance glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT) in animal models .
- Reduced Lipotoxicity: Unlike free fatty acids, which can impair β-cell function over time, GPR40 agonists do not exhibit such toxic effects, thus preserving β-cell health during chronic treatment .
Study on AM-1638
A study investigating the full agonist AM-1638 demonstrated its efficacy in enhancing glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. The compound exhibited improved pharmacokinetic profiles and was effective in lowering blood glucose levels in diabetic rodent models. The findings suggest that GPR40 full agonists like AM-1638 can provide a powerful mechanism for maintaining glycemic control without the risk of hypoglycemia .
Study on Compound 1
Another significant study reported on a synthetic full agonist known as Compound 1. This compound was shown to dose-dependently increase plasma insulin levels and improve glucose metabolism through GPR40-mediated pathways. The study confirmed that the incretin hormones GLP-1 and GIP were significantly elevated following administration, indicating a potential dual benefit for enhancing insulin secretion and promoting gut hormone release .
Comparative Data Table
Compound | Mechanism | Effects on Insulin Secretion | Impact on Glucose Tolerance | Lipotoxicity |
---|---|---|---|---|
This compound | Full agonist; activates Gαq & Gαs | Significant increase | Improved | Minimal |
AM-1638 | Full agonist | Enhanced GSIS | Effective | None |
Compound 1 | Full agonist | Increased plasma insulin | Robust improvement | None |
Wirkmechanismus
GPR40 Activator 1 exerts its effects by binding to and activating GPR40, a receptor that is predominantly expressed in pancreatic beta cells. Upon activation, GPR40 triggers a signaling cascade involving the activation of phospholipase C, which leads to the hydrolysis of membrane phospholipids and the generation of inositol-1,4,5-trisphosphate and diacylglycerol . This results in an increase in intracellular calcium levels, which in turn enhances insulin secretion in a glucose-dependent manner .
Vergleich Mit ähnlichen Verbindungen
GPR40-Aktivator 1 ist Teil einer Familie von Verbindungen, die als freie Fettsäure-Rezeptor-Agonisten bekannt sind. Ähnliche Verbindungen umfassen:
GPR40-Aktivator 2: Ein weiterer Agonist mit ähnlichen Wirkungen auf die Insulinausschüttung.
GPR40-Aktivator 3: Eine Verbindung mit einer leicht unterschiedlichen chemischen Struktur, aber ähnlicher biologischer Aktivität.
GPR40-Aktivator 4: Bekannt für seine höhere Potenz und Selektivität für GPR40 im Vergleich zu anderen Aktivatoren.
Einzigartigkeit: GPR40-Aktivator 1 ist einzigartig in seiner spezifischen Bindungsaffinität und Aktivierungsprofil für GPR40. Es wurde gezeigt, dass er die Insulinausschüttung effektiv erhöht und die Glukosehomöostase verbessert, was ihn zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes macht .
Biologische Aktivität
GPR40 (also known as FFAR1) is a G-protein-coupled receptor (GPCR) primarily activated by long-chain fatty acids. Its activation plays a crucial role in various biological processes, particularly in glucose metabolism and insulin secretion. This article delves into the biological activity of GPR40 Activator 1, examining its mechanisms, effects, and potential therapeutic applications based on recent research findings.
GPR40 activation initiates several intracellular signaling pathways that are pivotal for its biological effects:
- Calcium Signaling : GPR40 activation leads to the release of intracellular calcium stores, which is essential for insulin secretion from pancreatic β-cells. The mechanism involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process enhances glucose-induced insulin secretion (GIIS) through store-operated calcium entry (SOCE) pathways mediated by proteins like STIM1 and Orai1 .
- Neurogenesis : In addition to its role in metabolism, GPR40 is implicated in neurogenic processes within the hypothalamus. Activation of GPR40 has been shown to stimulate cell proliferation and survival in hypothalamic neurons via p38 MAPK and brain-derived neurotrophic factor (BDNF) signaling pathways. This suggests a broader role for GPR40 in regulating energy homeostasis beyond insulin secretion .
Insulin Secretion and Glucose Metabolism
Numerous studies have demonstrated that GPR40 agonists significantly enhance insulin secretion in response to glucose. For instance, the agonist TAK-875 has shown efficacy comparable to traditional diabetes medications like glimepiride, effectively lowering both fasting and postprandial blood glucose levels without causing hypoglycemia .
The following table summarizes key findings from various studies on GPR40 activators:
Case Studies
- Clinical Trials with TAK-875 : In phase II trials, patients with type 2 diabetes treated with TAK-875 exhibited significant reductions in HbA1c levels over 12 weeks compared to placebo controls. The compound was well-tolerated, indicating its potential as a safe therapeutic option for managing diabetes .
- Neurogenic Effects of TUG905 : Research involving TUG905 highlighted its ability to promote hypothalamic neurogenesis in mice. This effect was potentiated when combined with BDNF, suggesting that GPR40 activation may play a role in neuroprotection and cognitive function related to metabolic health .
Therapeutic Implications
The biological activity of GPR40 activators presents promising therapeutic avenues for conditions such as type 2 diabetes and obesity:
- Diabetes Management : GPR40 agonists like TAK-875 are being explored as glucose-dependent insulin secretagogues that can provide effective glycemic control without the risk of hypoglycemia associated with some other diabetes medications .
- Obesity Treatment : The ability of GPR40 activation to regulate appetite and energy expenditure positions it as a target for obesity treatment strategies. Agonists that enhance GLP-1 secretion could help in weight management by promoting satiety .
Eigenschaften
IUPAC Name |
(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVQUSMRABAJAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.